Cas no 2229012-51-3 (5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile)

5-(2-Amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile is a fluorinated aromatic nitrile compound featuring both amino and trifluoropropyl functional groups. Its unique structure, combining a benzonitrile core with fluorine substitutions, enhances its utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in synthesis. The trifluoropropyl moiety contributes to increased metabolic stability and lipophilicity, while the amino group allows for further derivatization. The fluorine atoms improve binding affinity and bioavailability in target molecules. This compound is valued for its potential in developing bioactive molecules, including kinase inhibitors and other therapeutics requiring fluorine-enhanced properties. High purity and precise synthesis ensure reproducibility in research and industrial applications.
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile structure
2229012-51-3 structure
Product Name:5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile
CAS No:2229012-51-3
MF:C10H8F4N2
MW:232.177536010742
CID:6334175
PubChem ID:165797129
Update Time:2025-05-19

5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile
    • EN300-1964673
    • 2229012-51-3
    • Inchi: 1S/C10H8F4N2/c11-8-2-1-6(3-7(8)5-15)4-9(16)10(12,13)14/h1-3,9H,4,16H2
    • InChI Key: ACXSGEHZOCOZFE-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(=C(C#N)C=1)F)N)(F)F

Computed Properties

  • Exact Mass: 232.06236091g/mol
  • Monoisotopic Mass: 232.06236091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.8Ų

5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile Pricemore >>

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Additional information on 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile

Introduction to 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile (CAS No. 2229012-51-3)

5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile, identified by its CAS number 2229012-51-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a benzonitrile core substituted with a fluorine atom and an amino group linked to a trifluoropropyl side chain. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile consists of a benzene ring substituted at the 2-position with a nitrile group (-CN) and at the 5-position with a fluorine atom (-F). The amino group (-NH₂) is attached to a propyl chain where the three hydrogen atoms at the terminal carbon have been replaced by fluorine atoms, forming 3,3,3-trifluoropropyl group. This specific arrangement of atoms contributes to the compound's reactivity and its potential utility in drug discovery and development.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The introduction of fluorine atoms into molecular structures can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, fluoro-substituted compounds often exhibit greater resistance to enzymatic degradation and better penetration across biological membranes. These attributes make 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile a promising building block for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. By incorporating the trifluoropropyl moiety into a kinase inhibitor scaffold, researchers can modulate the compound's binding affinity and selectivity. Preliminary studies have suggested that derivatives of 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile may interact with specific kinase domains, potentially leading to the development of targeted therapies.

Furthermore, the fluorobenzonitrile core of this compound provides a versatile platform for further functionalization. The nitrile group (-CN) can undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to yield amines. Additionally, the fluorine atom at the 2-position can participate in cross-coupling reactions, allowing for the introduction of additional substituents at other positions on the benzene ring. These reactivity patterns make 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile a valuable intermediate in synthetic organic chemistry.

Recent advances in computational chemistry have also highlighted the potential of 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile as a scaffold for drug design. Molecular modeling studies have demonstrated that this compound can adopt multiple conformations that may enhance its interactions with biological targets. The trifluoropropyl group, in particular, has been shown to improve solubility and binding affinity in certain cases. These findings align with experimental observations from several research groups who have successfully incorporated analogous fluorinated compounds into their drug discovery pipelines.

The synthesis of 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent developments in catalytic methods have made it possible to streamline some of these reactions, reducing both cost and environmental impact. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms efficiently, while transition metal-catalyzed hydrogenation has been used to generate the desired trifluoropropyl side chain.

The pharmaceutical industry has always been at the forefront of utilizing innovative intermediates like 5-(2-amino-3, 3, 3-trifluoro propyl)- 2-fluoro benzonitrile。 Many leading drug discovery programs incorporate fluorinated compounds into their libraries due to their favorable pharmacological properties。 As research continues, it is likely that more derivatives of this compound will be explored for their therapeutic potential。 The ability to fine-tune its structure will enable scientists to develop drugs with improved efficacy and reduced side effects.

In conclusion, 5-( 2-amino- 3, 3, 3-trifluoro propyl)- 2-fluoro benzonitrile (CAS No.222901251- 33) represents an exciting opportunity for medicinal chemists and pharmaceutical researchers。 Its unique structural features and versatile reactivity make it a valuable tool for developing new therapeutic agents. With ongoing advancements in synthetic methodologies and computational modeling, this compound is poised to play an increasingly important role in drug discovery and development. As our understanding of its properties grows, so too will its applications across various therapeutic areas.

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